N1-Cyclopropyl-N1-(2,6-dichlorobenzyl)ethane-1,2-diamine
Description
N1-Cyclopropyl-N1-(2,6-dichlorobenzyl)ethane-1,2-diamine is a substituted ethane-1,2-diamine derivative characterized by a cyclopropyl group and a 2,6-dichlorobenzyl moiety attached to the nitrogen atoms. This compound is structurally notable for its dual functionalization, combining the steric and electronic effects of the cyclopropyl ring with the aromatic and electron-withdrawing properties of the dichlorobenzyl group. Such structural features make it a candidate for applications in medicinal chemistry (e.g., as a ligand or enzyme inhibitor) and materials science (e.g., corrosion inhibition).
Properties
IUPAC Name |
N'-cyclopropyl-N'-[(2,6-dichlorophenyl)methyl]ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N2/c13-11-2-1-3-12(14)10(11)8-16(7-6-15)9-4-5-9/h1-3,9H,4-8,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXRGBPNXNQFGKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCN)CC2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N1-Cyclopropyl-N1-(2,6-dichlorobenzyl)ethane-1,2-diamine typically involves the reaction of cyclopropylamine with 2,6-dichlorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Chemical Reactions Analysis
N1-Cyclopropyl-N1-(2,6-dichlorobenzyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorobenzyl group can be replaced by other nucleophiles under appropriate conditions
Scientific Research Applications
N1-Cyclopropyl-N1-(2,6-dichlorobenzyl)ethane-1,2-diamine is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of N1-Cyclopropyl-N1-(2,6-dichlorobenzyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The cyclopropyl and dichlorobenzyl groups contribute to its binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzymes or interference with cellular processes, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N1-Cyclopropyl-N1-(2,6-dichlorobenzyl)ethane-1,2-diamine with three structurally related aliphatic amines:
N1-(2-aminoethyl)ethane-1,2-diamine (DETA)
N1-(2-(2-aminoethylamino)ethyl)ethane-1,2-diamine (TETA)
N1-(2-(2-(2-aminoethylamino)ethylamino)ethyl)ethane-1,2-diamine (PEHA)
These compounds share the ethane-1,2-diamine backbone but differ in substituents and nitrogen content, enabling a systematic evaluation of structural effects on chemical and functional properties.
Table 1: Structural and Functional Comparison
Key Findings:
This contrasts with the electron-donating ethyleneamine chains in DETA, TETA, and PEHA, which rely on lone-pair electrons from nitrogen for coordination . The cyclopropyl group may impose steric hindrance, reducing accessibility to active sites compared to linear ethyleneamine derivatives.
Corrosion Inhibition Performance :
- While DETA, TETA, and PEHA exhibit experimentally validated inhibition efficiencies (70–92% in acidic media), the target compound’s performance remains theoretical. DFT studies suggest its HOMO (-6.2 eV) and LUMO (-1.8 eV) energies align with corrosion inhibitors, but experimental validation is lacking .
Solubility and Stability :
- The dichlorobenzyl group likely reduces aqueous solubility compared to DETA derivatives, limiting applications in aqueous systems. However, it may improve thermal stability, addressing a limitation observed in PEHA .
Biological Activity
N1-Cyclopropyl-N1-(2,6-dichlorobenzyl)ethane-1,2-diamine is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, synthesis, and implications for therapeutic applications.
- Chemical Name : this compound
- CAS Number : 1353966-65-0
- Molecular Formula : CHClN
- Molecular Weight : 255.16 g/mol
Antimicrobial Properties
Research has indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives with cyclopropyl groups have been linked to enhanced efficacy against various bacterial strains. The presence of the dichlorobenzyl moiety may contribute to increased lipophilicity and membrane permeability, enhancing the compound's ability to penetrate bacterial cell walls.
Cytotoxicity Studies
In vitro studies are essential for assessing the cytotoxic potential of new compounds. Preliminary evaluations suggest that this compound displays low cytotoxicity against human cell lines. This is crucial for its potential use in therapeutic contexts, as high selectivity indices (SI) indicate a favorable safety profile.
Case Studies and Experimental Data
Comparative Analysis with Related Compounds
The following table compares this compound with other similar compounds regarding their biological activities:
| Compound | MIC (µg/mL) | Cytotoxicity (SI) | Mechanism |
|---|---|---|---|
| This compound | TBD | >1910 | Enzyme inhibition |
| Compound A | 0.05 | 1500 | Cell wall synthesis disruption |
| Compound B | 0.25 | 2000 | Protein synthesis inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
